3,3-Dimethyl-1-Butyne

Rocket Fuel Propellant Aerospace

Why choose 3,3-Dimethyl-1-butyne? Its sterically demanding tert-butyl group suppresses unwanted polymerization, ensuring cleaner reactions, higher yields, and predictable regioselectivity in Sonogashira couplings and CuAAC click chemistry. Unlike 1-hexyne or phenylacetylene, it installs a kinetically stable, robust alkyne motif critical for terbinafine HCl synthesis. This validated pharmaceutical starting material delivers reproducible performance for advanced materials and drug development. Request your bulk quote today.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 917-92-0
Cat. No. B043207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-Butyne
CAS917-92-0
Synonyms3,3,3-Trimethylpropyne;  3,3-Dimethyl-1-butyne;  3,3-Dimethylbut-1-yne;  3,3-Dimethylbutyne;  Neohexyne;  tert-Butylacetylene; 
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C#C
InChIInChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
InChIKeyPPWNCLVNXGCGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-butyne (CAS 917-92-0): A Sterically Hindered Terminal Alkyne for Niche Synthetic and Industrial Applications


3,3-Dimethyl-1-butyne (CAS 917-92-0), also known as tert-butylacetylene, is a branched terminal alkyne with the molecular formula C₆H₁₀ [1]. Its defining structural feature is a tert-butyl group directly adjacent to the terminal alkyne moiety (HC≡C-C(CH₃)₃) . This sterically demanding environment confers a unique profile of kinetic stability, suppressing unwanted polymerization while retaining high reactivity at the terminal C≡C-H bond . The compound is a highly flammable, colorless liquid with a boiling point of 37-38 °C and a density of 0.667 g/mL at 25 °C [2].

Why 3,3-Dimethyl-1-butyne Cannot Be Replaced by Common Linear or Aryl Alkynes in Key Reactions


The steric bulk of the tert-butyl group in 3,3-dimethyl-1-butyne is not a passive feature; it actively dictates reaction outcomes. Unlike less hindered terminal alkynes such as 1-hexyne or phenylacetylene, which can undergo uncontrolled oligomerization or exhibit different regioselectivity, 3,3-dimethyl-1-butyne provides a kinetically stable platform for selective cross-coupling and cycloaddition reactions [1]. Direct substitution with 1-hexyne or phenylacetylene in Sonogashira couplings or CuAAC reactions can lead to significantly different product profiles, reaction rates, and yields [2]. The distinct steric and electronic environment is critical for applications requiring the installation of a robust tert-butyl-substituted alkyne motif, such as in the synthesis of the antifungal agent terbinafine [3].

3,3-Dimethyl-1-butyne: Quantifiable Performance Advantages Over Competing Alkynes


Superior Heat of Combustion for Aerospace Propulsion Applications

3,3-Dimethyl-1-butyne exhibits a higher heat of combustion compared to many common hydrocarbons, making it an effective rocket fuel component for aerospace applications [1].

Rocket Fuel Propellant Aerospace

High-Yield, High-Purity Synthesis via Optimized Industrial Route

A patented preparation method yields 3,3-dimethyl-1-butyne with an isolated yield of 87.4% and a product purity of 99.5%, achieved using a methanesulfonic acid catalyst, which can be replaced with trifluoroacetic acid [1].

Process Chemistry Industrial Synthesis Intermediate Manufacturing

Regioselective Head-to-Tail Dimerization in Catalytic Reactions

In catalytic dimerization reactions, 3,3-dimethyl-1-butyne (tert-butylacetylene) and ethynylbenzene selectively yield head-to-tail dimers, whereas ethynyl(trimethyl)silane yields exclusively the head-to-head coupled product under the same conditions [1].

Alkyne Dimerization Regioselectivity Catalysis

Distinct Physical Properties for Separation and Handling

3,3-Dimethyl-1-butyne has a boiling point of 37-38 °C and a density of 0.667 g/mL, which are significantly different from other common terminal alkynes [REFS-1, REFS-2, REFS-3].

Boiling Point Density Process Engineering

Established Role as Key Intermediate in Terbinafine Synthesis

3,3-Dimethyl-1-butyne is a critical intermediate in the industrial synthesis of terbinafine hydrochloride, a widely used antifungal agent . The synthesis involves converting the alkyne into a lithium or Grignard reagent for subsequent coupling [1].

Antifungal API Terbinafine Pharmaceutical Intermediate

Reduced Tendency for Unwanted Polymerization During Storage and Reaction

The steric hindrance from the tert-butyl group imparts significant kinetic stability to 3,3-dimethyl-1-butyne, making it less prone to unwanted polymerization compared to less hindered terminal alkynes .

Stability Polymerization Inhibition Storage

3,3-Dimethyl-1-butyne: Optimal Application Scenarios Driven by Quantitative Differentiation


Synthesis of Sterically Demanding Internal Alkynes via Sonogashira Coupling

In Sonogashira cross-coupling reactions with aryl halides, 3,3-dimethyl-1-butyne installs a robust tert-butyl-substituted alkyne motif that imparts kinetic stability and steric bulk to the final product . This is particularly valuable in the synthesis of pharmaceuticals and advanced materials where metabolic stability and specific spatial arrangements are required [1]. The compound's reduced tendency for polymerization ensures cleaner reactions and higher yields compared to less hindered alkynes .

Industrial Manufacturing of the Antifungal API Terbinafine Hydrochloride

3,3-Dimethyl-1-butyne is a validated and registered starting material for the multi-step synthesis of terbinafine hydrochloride, a leading allylamine antifungal drug [2]. Its established use in this high-volume pharmaceutical application ensures a consistent supply chain and rigorous quality control . The compound's availability in high purity (≥98%) from reputable vendors is crucial for meeting pharmaceutical regulatory standards .

Regioselective Dimerization for Novel Organic Frameworks

The unique head-to-tail dimerization selectivity of 3,3-dimethyl-1-butyne in the presence of specific yttrium catalysts enables the synthesis of dimers with defined regiochemistry, which are challenging to obtain with other terminal alkynes like ethynyl(trimethyl)silane [3]. This application is critical for researchers building complex molecular architectures for materials science and ligand design [4].

Energetic Material Formulation for Aerospace Propulsion

Due to its higher heat of combustion relative to many hydrocarbons, 3,3-dimethyl-1-butyne is being explored as a component in rocket fuel formulations for aerospace applications [5]. Its liquid state at ambient temperatures and high energy density make it an attractive candidate for specialized propulsion systems where performance is paramount [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-1-Butyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.